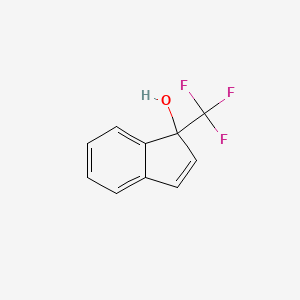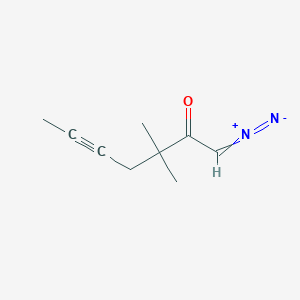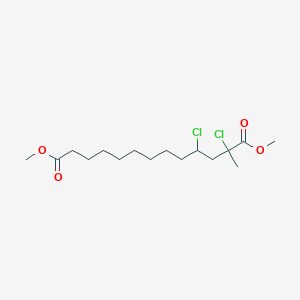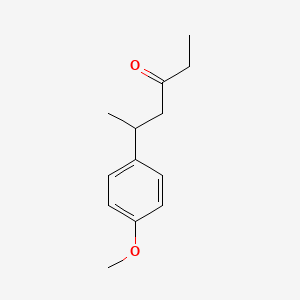
3-Hexanone, 5-(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexanone, 5-(4-methoxyphenyl)- is an organic compound with the molecular formula C13H18O2 It is a ketone with a hexanone backbone and a methoxyphenyl substituent at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexanone, 5-(4-methoxyphenyl)- can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent reacts with an appropriate aldehyde or ketone to form the desired product. For example, the reaction of 4-methoxybenzylmagnesium bromide with 3-hexanone under controlled conditions can yield 3-Hexanone, 5-(4-methoxyphenyl)- .
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The use of silica gel and other additives can help in optimizing the reaction conditions and preventing side reactions .
Chemical Reactions Analysis
Types of Reactions
3-Hexanone, 5-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized products.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hexanone, 5-(4-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hexanone, 5-(4-methoxyphenyl)- involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the methoxyphenyl group can engage in aromatic substitution reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-hexanone
- 5-Methyl-3-hexanone
- 3-Phenyl-4-hexanone
- 3-Phenyl-2-hexanone
Uniqueness
3-Hexanone, 5-(4-methoxyphenyl)- is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical properties and reactivity. This makes it different from other hexanones and enhances its utility in specific applications .
Properties
CAS No. |
141244-87-3 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)hexan-3-one |
InChI |
InChI=1S/C13H18O2/c1-4-12(14)9-10(2)11-5-7-13(15-3)8-6-11/h5-8,10H,4,9H2,1-3H3 |
InChI Key |
OHJAFHSYFOVJFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(C)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


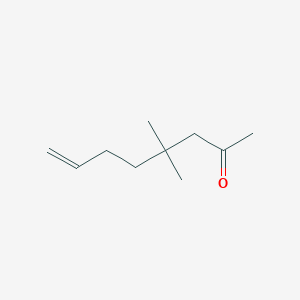

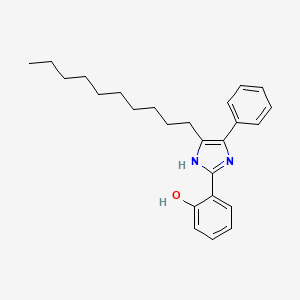

phosphane](/img/structure/B14269108.png)


![9-[(1,1,2,2-Tetrafluoroethoxy)methyl]nonadecane](/img/structure/B14269123.png)
![2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine](/img/structure/B14269132.png)
![1-Benzyl-2-[(benzyloxy)methyl]piperidine](/img/structure/B14269137.png)
